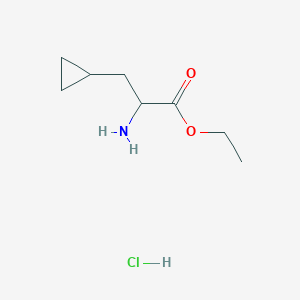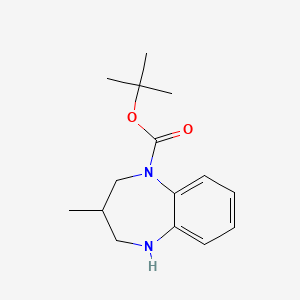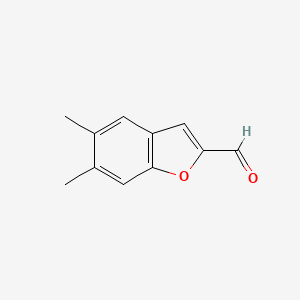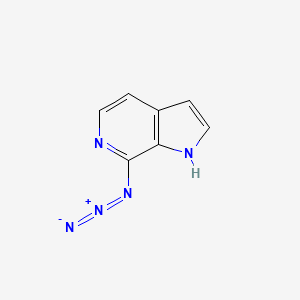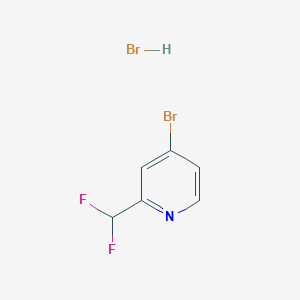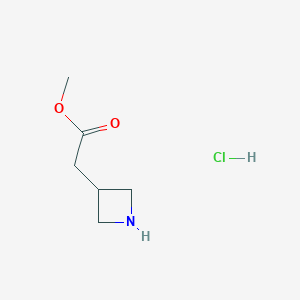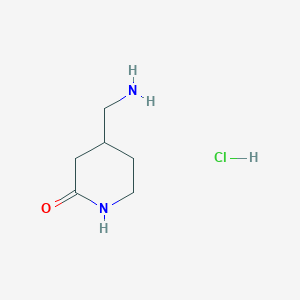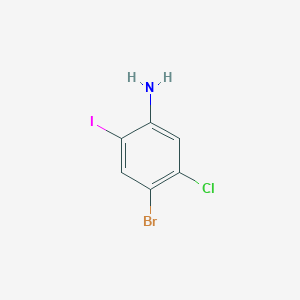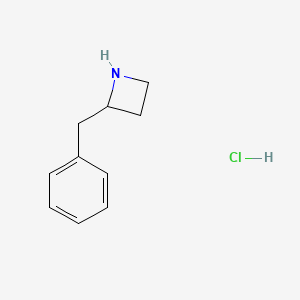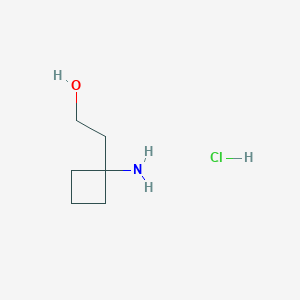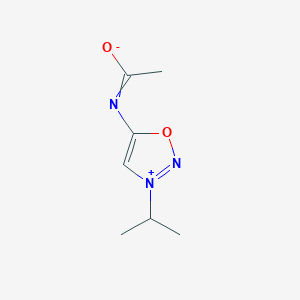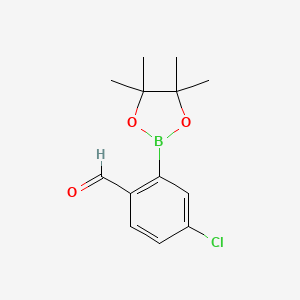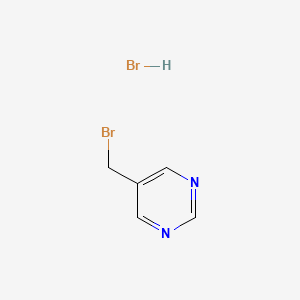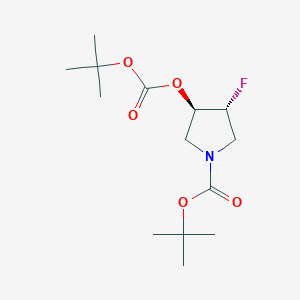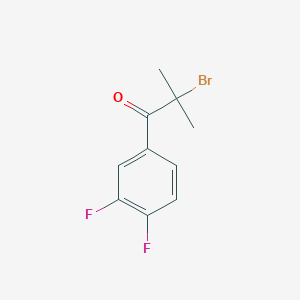
2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one
Overview
Description
“2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one” is a chemical compound with the molecular formula C8H5BrF2O . It is used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one” consists of a bromine atom and two fluorine atoms attached to a phenyl group, which is further connected to a methylpropanone group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature and has a molecular weight of 235.03 g/mol . It has a storage temperature requirement of 2-8°C in an inert atmosphere .Scientific Research Applications
Understanding Solvent-Solute Interactions
Martins et al. (2006) investigated the solution enthalpies of 1-bromoadamantane in various monoalcohols, including comparisons with the solution enthalpies of compounds similar to 2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one. The data were analyzed in terms of the effects of solute size and solvent structure, providing insight into solvation phenomena and thermodynamic properties of related bromo compounds in various solvents (Martins et al., 2006).
Photochromic Material Synthesis
Liu et al. (2008) conducted a study on synthesizing novel photochromic materials by reacting compounds structurally related to 2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one. The research focused on the synthesis process and characterization of the resulting compounds, which have applications in creating materials that change color in response to light exposure (Liu et al., 2008).
Calorimetric Analysis of Bromoalkanes
Artigas et al. (2001) examined the calorimetric behavior of primary bromobutanes with isomeric butanols, including 2-bromo-2-methylpropane, a compound with structural similarities to 2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one. The study analyzed excess enthalpies and predicted data using the modified UNIFAC method, contributing to the understanding of thermodynamic interactions in bromoalkane mixtures (Artigas et al., 2001).
Solvent Participation in Solvolysis
Liu et al. (2009) investigated the solvolysis of various tertiary bromoalkanes, including 2-bromo-2-methylpropane, closely related to the compound . The study provided insights into the reaction mechanisms and the influence of nucleophilic solvent participation, aiding in the understanding of solvolysis processes in similar bromoalkanes (Liu et al., 2009).
Safety And Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331-H341, indicating toxicity if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c1-10(2,11)9(14)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHFLKTIRTTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC(=C(C=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



